REACTION_CXSMILES
|
C[C:2]1[CH2:6][CH2:5][CH2:4][N:3]=1.C1C(=O)N([Cl:14])C(=O)C1.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[Cl:14][C:6]1[CH:5]=[CH:4][NH:3][C:2]=1[C:15]([O:19][CH3:18])=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
0.831 g
|
Type
|
reactant
|
Smiles
|
CC1=NCCC1
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
NaOMe
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(NC=C1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |